molecular formula C11H15F2N B13260626 [1-(2,4-Difluorophenyl)ethyl](propan-2-yl)amine

[1-(2,4-Difluorophenyl)ethyl](propan-2-yl)amine

Cat. No.: B13260626
M. Wt: 199.24 g/mol
InChI Key: YHISYOBHGSQUQS-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)ethylamine: is an organic compound with the molecular formula C11H15F2N. This compound is characterized by the presence of a difluorophenyl group attached to an ethyl chain, which is further connected to an isopropylamine group. The compound’s unique structure imparts specific chemical properties that make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Difluorophenyl)ethylamine typically involves the reaction of 2,4-difluorophenylacetonitrile with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction mixture is heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: On an industrial scale, the production of 1-(2,4-Difluorophenyl)ethylamine follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process may involve continuous flow reactors to ensure consistent production rates and quality control measures to monitor the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Difluorophenyl)ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, 1-(2,4-Difluorophenyl)ethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives that can be used in different chemical reactions .

Biology: Its difluorophenyl group can interact with specific biological targets, making it useful in drug discovery and development .

Medicine: In medicine, 1-(2,4-Difluorophenyl)ethylamine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions .

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the manufacture of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The compound may also modulate specific signaling pathways, influencing cellular processes and responses .

Comparison with Similar Compounds

Uniqueness: The presence of the difluorophenyl group in 1-(2,4-Difluorophenyl)ethylamine imparts unique chemical properties, such as increased stability and specific reactivity patterns. These properties make it distinct from other similar compounds and valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H15F2N

Molecular Weight

199.24 g/mol

IUPAC Name

N-[1-(2,4-difluorophenyl)ethyl]propan-2-amine

InChI

InChI=1S/C11H15F2N/c1-7(2)14-8(3)10-5-4-9(12)6-11(10)13/h4-8,14H,1-3H3

InChI Key

YHISYOBHGSQUQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(C)C1=C(C=C(C=C1)F)F

Origin of Product

United States

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